N-(4-((6-(3,5-二甲基-1H-吡唑-1-基)哒嗪-3-基)氨基)苯基)-4-乙氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

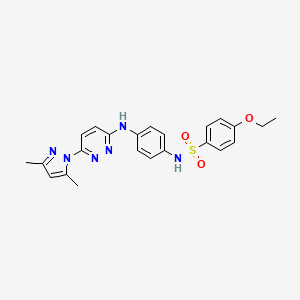

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.

BenchChem offers high-quality N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 包括该化合物在内的吡唑啉衍生物,因其抗肿瘤特性而受到关注 . 抗肿瘤药物通过抑制肿瘤生长和转移在癌症治疗中发挥至关重要的作用。 进一步的研究可以探索其作用机制以及在特定癌症类型中的潜在应用。

- 该化合物对神经系统中乙酰胆碱酯酶 (AchE) 活性的影响值得探讨。 AchE 对于正常神经冲动传导至关重要,其活性的改变会导致行为改变和运动障碍 . 探索其神经保护作用可以为潜在的治疗应用提供见解。

- 相关的含咪唑化合物已显示出对抗结核分枝杆菌菌株的抗结核潜力 . 探索该化合物是否表现出类似的活性可以促进结核药物的开发。

- 文献中提到的研究调查了该吡唑啉衍生物对虹鳟鱼苗的影响。 它评估了乙酰胆碱酯酶活性、丙二醛水平(氧化损伤的生物标志物)和行为参数 . 进一步的研究可以探索其对其他水生生物和生态系统的影响。

抗肿瘤活性

神经保护作用

抗结核活性

对鱼苗的生物学影响

总之,N-(4-((6-(3,5-二甲基-1H-吡唑-1-基)哒嗪-3-基)氨基)苯基)-4-乙氧基苯磺酰胺在多种科学应用中具有前景。 需要进一步研究来释放其全部潜力并解决每个领域中的特定研究问题 . 🌟

生物活性

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide is C22H24N6O3S. Its structure features a pyrazole ring linked to a pyridazine moiety, which is known to enhance biological activity through various biochemical pathways.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H24N6O3S |

| Molecular Weight | 420.53 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

The biological activity of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain pathways .

- Cell Cycle Modulation : Research indicates that pyrazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through the activation of caspases and other apoptotic pathways .

- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals, thereby reducing oxidative stress within cells .

Anticancer Activity

Studies have demonstrated that derivatives containing pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide have shown IC50 values in the micromolar range against glioma cells, indicating potential as anticancer agents .

Anti-inflammatory Effects

The compound's structural features suggest a mechanism for anti-inflammatory activity through COX inhibition and modulation of pro-inflammatory cytokines. This aligns with findings from related studies where pyrazole derivatives were effective in reducing inflammation in animal models .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds indicate effectiveness against a range of bacterial strains. The sulfonamide group is particularly noted for its antibacterial properties by inhibiting folate synthesis in bacteria .

Case Study 1: Cytotoxicity in Glioma Cells

A study investigated the cytotoxic effects of various pyrazole derivatives on C6 glioma cells. The compound exhibited an IC50 value of 5.13 µM, outperforming standard treatments like 5-fluorouracil (IC50 = 8.34 µM). Flow cytometry analysis revealed that the mechanism involved significant apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds similar to N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethoxybenzenesulfonamide demonstrated reduced levels of TNF-alpha and IL-6 cytokines, indicating effective modulation of inflammatory responses .

属性

IUPAC Name |

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3S/c1-4-32-20-9-11-21(12-10-20)33(30,31)28-19-7-5-18(6-8-19)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQGJUBPMMYVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。